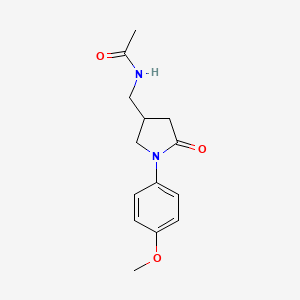

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group at the 1-position and an acetamide moiety at the 3-methyl position. This compound is of interest due to its structural complexity, which combines a rigid pyrrolidinone ring with a methoxy-substituted aromatic system. Such features may influence its pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(17)15-8-11-7-14(18)16(9-11)12-3-5-13(19-2)6-4-12/h3-6,11H,7-9H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMDYMMEFVBLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Based on analysis of related compounds in the literature, several strategic approaches can be employed for the synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide. These approaches typically involve:

- Construction of the pyrrolidinone core followed by functionalization

- Amidation of an appropriate amine precursor

- Sequential introduction of substituents onto a pre-formed pyrrolidinone scaffold

The synthesis generally requires careful consideration of functional group compatibility and reaction sequence to achieve selective transformations and optimal yields.

Pyrrolidinone Core Formation

Synthesis of the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl Scaffold

The foundation of the synthesis involves the construction of the properly substituted pyrrolidinone core. Based on related synthetic approaches, this can be achieved through several methods:

Condensation Approach

A common approach involves the condensation of 4-methoxyaniline with appropriate γ-lactone or γ-amino acid derivatives:

- Reaction of 4-methoxyaniline with a suitably protected γ-amino acid

- Cyclization to form the pyrrolidinone ring

- Subsequent functionalization of the 3-position

This method leverages the nucleophilicity of the aniline nitrogen to form the critical N-aryl bond.

Cycloaddition Strategy

An alternative approach involves a cycloaddition reaction to construct the pyrrolidinone ring:

- Preparation of an appropriate N-(4-methoxyphenyl) imine derivative

- [3+2] cycloaddition reaction to form the five-membered ring

- Oxidation to introduce the carbonyl group, generating the pyrrolidinone

This method offers stereocontrol at the 3-position, which is crucial for subsequent methylene functionalization.

Optimization of Reaction Conditions

The formation of the pyrrolidinone core requires careful optimization of several parameters:

The introduction of the methylene acetamide group at the 3-position of the pyrrolidinone ring typically follows one of these pathways:

From Carboxylic Acid Precursors

If starting from a 3-carboxypyrrolidinone derivative:

- Reduction of the carboxylic acid to primary alcohol

- Conversion to a leaving group (mesylate or tosylate)

- Displacement with azide followed by reduction to amine

- Acetylation of the resulting amine to form the acetamide

Direct Alkylation Approach

For pyrrolidinones with a 3-methyl or 3-methylene substituent:

- Functionalization of the methyl group via radical halogenation

- Nucleophilic substitution with an appropriate nitrogen nucleophile

- Acetylation to generate the target acetamide functionality

Acetamide Formation

The formation of the acetamide group can be accomplished through several methods:

Direct Acetylation

Treatment of the primary amine with acetylating agents:

- Reaction with acetyl chloride or acetic anhydride

- Use of triethylamine as base in acetonitrile at room temperature

- Purification by recrystallization or column chromatography

The reaction typically proceeds as follows:

R-NH₂ + CH₃COCl → R-NHCOCH₃ + HCl

Coupling Reagent Method

For more selective acetylation:

- Use of coupling reagents such as EDC/HOBt or HATU

- Reaction with acetic acid in the presence of a base (DIPEA or NEt₃)

- Room temperature conditions to minimize side reactions

Alternative Synthetic Routes

Late-Stage Functionalization Approach

An efficient alternative involves the late-stage functionalization of preformed 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl derivatives:

- Preparation of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-carbaldehyde

- Reductive amination to introduce the amino methyl group

- Selective acetylation of the resulting primary amine

This approach offers the advantage of diversification at a late stage, enabling the preparation of multiple analogs from a common intermediate.

From N-Protected Amino Acids

Another viable route starts from commercially available N-protected amino acids:

- Coupling of N-protected amino acid with 4-methoxyaniline

- Cyclization to form the pyrrolidinone

- Deprotection and selective acetylation

This method leverages readily available starting materials and established peptide coupling chemistry.

Detailed Synthetic Procedure for this compound

Based on synthetic procedures for similar compounds, the following represents an optimized protocol:

Preparation of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine

Step 1: Formation of the pyrrolidinone core

- To a 25 mL Schlenck tube, add 4-methoxyaniline (1.0 mmol), glutaric anhydride (1.2 mmol), and catalyst (p-toluenesulfonic acid, 0.05 mmol)

- Add toluene (10 mL) and attach a Dean-Stark trap with a condenser

- Heat the reaction mixture at 110°C for 8 hours, monitoring by TLC

- Cool to room temperature, wash with sodium carbonate solution (10%) followed by brine

- Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure

Step 2: Reduction of carboxylic acid to alcohol

- Dissolve the 3-carboxypyrrolidinone (1.0 mmol) in THF (10 mL) and cool to 0°C

- Add LiAlH₄ (2.0 mmol) dropwise and stir for 30 minutes at 0°C

- Warm to room temperature and continue stirring for 4 hours

- Quench carefully with water, extract with ethyl acetate

- Dry and concentrate to obtain the 3-hydroxymethyl derivative

Step 3: Conversion to amine

- Convert the alcohol to methanesulfonate using methanesulfonyl chloride and triethylamine

- Displace with sodium azide in DMF at 80°C

- Reduce the azide using H₂/Pd-C in methanol or LiAlH₄ in THF

- Isolate the amine as its hydrochloride salt for stability

Acetylation to Form the Target Compound

- Dissolve the amine salt (1.0 mmol) in acetonitrile (10 mL)

- Add triethylamine (1.5 mmol) and cool to 0°C

- Add acetyl chloride (1.2 mmol) dropwise and stir for 1 hour at 0°C

- Warm to room temperature and continue stirring for 2 hours

- Quench with water, extract with ethyl acetate

- Purify by column chromatography (petroleum ether/ethyl acetate gradient)

Purification and Characterization

The crude product can be purified by:

- Column chromatography using silica gel with petroleum ether/ethyl acetate (3:1 to 1:1) as eluent

- Recrystallization from suitable solvents (ethyl acetate/hexanes or ethanol)

The purified product should be characterized by:

- 1H and 13C NMR spectroscopy

- Mass spectrometry

- IR spectroscopy

- Melting point determination

- Elemental analysis

Optimization and Scale-up Considerations

Critical Parameters for Scale-up

When scaling up the synthesis, several factors require careful consideration:

| Parameter | Small Scale | Large Scale | Considerations |

|---|---|---|---|

| Heat Transfer | Oil bath | Jacketed reactor | Uniform heating becomes critical at larger scales |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation | Proper mixing prevents localized overheating |

| Addition Rate | Manual addition | Controlled addition | Slow addition of reactive reagents minimizes exotherms |

| Quenching | Direct quenching | Dilution before quenching | Safer handling of reaction workup |

| Purification | Column chromatography | Recrystallization | More economical purification methods |

Yield Optimization Strategies

Several strategies can be employed to optimize the yield:

- Careful control of reaction temperature and time

- Use of inert atmosphere to prevent oxidation of intermediates

- Monitoring of reactions by HPLC or TLC to determine optimal quenching time

- Optimization of workup procedures to minimize product loss

- Selection of appropriate purification methods based on scale

Analytical Profile and Characterization

Spectroscopic Data

While specific data for this compound is limited, anticipated spectroscopic characteristics based on similar compounds include:

NMR Spectroscopy

- 1H NMR (400 MHz, CDCl3): Expected signals include aromatic protons (δ 7.2-7.5 ppm), methoxy group (δ 3.7-3.8 ppm), acetamide methyl (δ 1.9-2.1 ppm), and pyrrolidinone ring protons (δ 2.3-4.2 ppm)

- 13C NMR (100 MHz, CDCl3): Expected signals for carbonyl carbons (δ 170-175 ppm), aromatic carbons (δ 113-159 ppm), methoxy carbon (δ 55 ppm), and pyrrolidinone ring carbons (δ 23-60 ppm)

IR Spectroscopy

Physical Properties

Expected physical properties include:

- Appearance: White to off-white crystalline solid

- Melting Point: Approximately 150-170°C (based on similar compounds)

- Solubility: Soluble in common organic solvents (methanol, ethanol, acetonitrile, dichloromethane); limited solubility in water

Biological Activity and Applications

While specific data for this compound is limited, related compounds containing the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl scaffold have demonstrated various biological activities:

- Enzyme inhibition, particularly against carbonic anhydrases

- Potential anticancer properties

- Possible applications in treating neurodegenerative diseases

Further research is warranted to explore the specific biological profile of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, resulting in a dihydropyrrolidinone derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .

Major Products Formed

The major products formed from these reactions include phenol derivatives, dihydropyrrolidinone derivatives, and various substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways related to inflammation or cell proliferation .

Comparison with Similar Compounds

N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide

- Structural Differences: The 4-methoxyphenyl group in the target compound is replaced with a 3-fluorophenoxy-substituted phenyl ring.

- Increased lipophilicity due to the fluorinated aromatic system may improve membrane permeability but reduce aqueous solubility .

N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a)

- Structural Differences: The pyrrolidinone ring is replaced with a pyrrolo[1,2-d][1,2,4]triazin-4-one system, and the acetamide is linked via an ethyl spacer.

- Implications: The pyrrolo-triazine core introduces additional hydrogen-bonding sites, which may enhance binding to enzymes or receptors. Synthetic Efficiency: A moderate yield of 40% was reported for this compound, suggesting challenges in scalability compared to simpler pyrrolidinone derivatives .

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide)

- Structural Differences : This compound is a butanamide (four-carbon chain) instead of an acetamide, with a piperidine ring and 2-phenylethyl substituent.

- Implications: The piperidine moiety and extended alkyl chain may confer affinity for opioid receptors, diverging from the likely non-opioid mechanism of the target compound. The 4-methoxyphenyl group here could modulate receptor selectivity, though the longer acyl chain may reduce metabolic stability .

Formoterol-Related Compound C (N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide fumarate)

- Structural Differences: Incorporates additional hydroxyl and amino groups in a phenolic backbone, with a 4-methoxyphenylpropan-2-ylamine side chain.

- Implications: Hydrophilicity: The hydroxyl groups enhance water solubility, making this compound more suitable for pulmonary delivery (as in Formoterol) compared to the less polar target compound.

2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a)

- Structural Differences : Features a sulfonyl-linked 4-methoxyphenyl group, a triazole ring, and a piperidine system.

- The triazole-piperidine hybrid suggests a design strategy for multi-target ligands, contrasting with the simpler pyrrolidinone-acetamide scaffold .

Comparative Data Table

Key Takeaways

- Substituent Effects : The 4-methoxyphenyl group consistently enhances aromatic interactions across analogs, but its pharmacological role varies with adjacent functional groups (e.g., sulfonyl in 7a vs. methoxy in the target compound).

- Synthetic Challenges : Complex scaffolds like pyrrolo-triazine (20a) or triazole-piperidine (7a) require advanced methods (e.g., microwave assistance) to improve yields.

- Pharmacological Diversity : Structural modifications (e.g., fluorination, sulfonation) enable tuning of solubility, target affinity, and mechanism, though the target compound’s specific biological profile remains to be elucidated.

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.4 g/mol

- CAS Number : 954651-86-6

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. A notable study reported that a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| N-Acetyl derivative | MCF | 25.72 ± 3.95 | Induces apoptosis |

2. Neuroprotective Effects

Research has suggested that compounds with a similar structure may exhibit neuroprotective effects by modulating nitric oxide (NO) pathways, which are linked to neurotoxicity in conditions such as METH-induced neurotoxicity . The ability to mitigate such effects positions these compounds as potential candidates for treating neurodegenerative diseases.

3. Antimicrobial Activity

The antimicrobial properties of N-substituted amino acid derivatives have also been investigated, with some showing effectiveness against various bacterial strains. For example, derivatives with similar functional groups have demonstrated significant antibacterial activity, suggesting that this compound might possess similar properties .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of pyrrolidine derivatives revealed that specific modifications led to enhanced anticancer activity. The study highlighted that the introduction of methoxy groups significantly increased the potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Study 2: Neuroprotective Mechanisms

In another research effort, the neuroprotective effects of related compounds were examined in vitro. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, thereby preserving cell viability and function .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves multi-step processes:

- Cyclization : Formation of the pyrrolidinone ring from γ-aminobutyric acid derivatives or via Michael addition-cyclization reactions.

- Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution (e.g., using 4-methoxybenzyl chloride) .

- Acetamide Coupling : Amidation using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (50–80°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation steps). Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Analytical Workflow :

- NMR : H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and C NMR (δ 170–175 ppm for carbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (expected m/z: 333.3 for CHNO) .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–12 weeks.

- Analysis : Monitor degradation via HPLC and quantify impurities (e.g., hydrolyzed acetamide or oxidized pyrrolidinone) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., IC variability across studies)?

- Approach :

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric elements .

- Data Normalization : Control for cell line variability (e.g., MCF-7 vs. HEK293) and assay parameters (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., COX-2 or EGFR kinase). Focus on hydrogen bonding with pyrrolidinone carbonyl and hydrophobic interactions with methoxyphenyl .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-donating vs. withdrawing groups) with activity data from analogs .

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in complex biological systems?

- Strategies :

- Pull-Down Assays : Use biotinylated probes to identify protein targets in cell lysates .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map affected signaling cascades (e.g., MAPK/ERK) .

- In Vivo Models : Dose-response studies in zebrafish or murine models to evaluate bioavailability and toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Resolution Framework :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability bottlenecks .

- Tumor Microenvironment Mimicry : Use 3D spheroid cultures or co-cultures with fibroblasts to better replicate in vivo conditions .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yield Optimization

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Pyrrolidinone Formation | γ-Aminobutyric acid, DMF, 80°C | 60–70% | ≥95% |

| Methoxyphenyl Addition | 4-Methoxybenzyl chloride, KCO | 75–85% | ≥90% |

| Acetamide Coupling | Acetyl chloride, EtN, CHCl | 80–90% | ≥98% |

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound Modification | Target (IC, µM) | Selectivity Index (vs. Off-Target) |

|---|---|---|

| 4-Methoxyphenyl (Parent) | COX-2: 15.2 | 8.5 (vs. COX-1) |

| 4-Fluorophenyl Derivative | COX-2: 22.4 | 12.1 (vs. COX-1) |

| Nitrobenzamide Substituent | EGFR: 8.7 | 5.3 (vs. HER2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.